

Unveiling the Molecular Architecture of Antileishmanial Agent-29: A Technical Guide

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Compound of Interest

Compound Name: *Antileishmanial agent-29*

Cat. No.: *B15579817*

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A comprehensive technical guide providing an in-depth analysis of **Antileishmanial agent-29**, also identified as Compound 110, is now available for researchers, scientists, and drug development professionals. This document details the chemical structure, available biological data, and relevant experimental protocols, offering a critical resource for the advancement of novel therapeutics against leishmaniasis.

Antileishmanial agent-29 has been identified as N-(4-nitro-2-(trifluoromethyl)phenyl)-5-nitrothiophene-2-carboxamide. This compound is a member of the 5-nitrothiophene-2-carboxamide class, which has been a focus of research for developing new anti-parasitic agents.

Chemical Structure

The molecular structure of **Antileishmanial agent-29** (Compound 110) is presented below:

Chemical Name: N-(4-nitro-2-(trifluoromethyl)phenyl)-5-nitrothiophene-2-carboxamide

Molecular Formula: $C_{12}H_5F_3N_4O_5S$

Structure:

This structure is characterized by a 5-nitrothiophene-2-carboxamide core linked to a 4-nitro-2-(trifluoromethyl)phenyl group. The presence of multiple nitro groups and a trifluoromethyl group

are key features that likely influence its biological activity.

Biological Activity

Antileishmanial agent-29 is recognized as an orally active compound.^[1] In vivo studies in murine models of leishmaniasis have demonstrated its protective effects.^[1] The compound is part of a broader investigation into 5-nitrothiophene-2-carboxamides which were identified through high-throughput screening efforts by GlaxoSmithKline (GSK) as promising antileishmanial candidates.^[2] The core structure is known to be important for its antileishmanial activity.^[2]

The design of Compound 110, featuring an additional electron-withdrawing trifluoromethyl (CF₃) group on the p-nitrophenyl ring, was intended to modulate its reduction potential, a factor that can influence the biological activity of nitroaromatic compounds. This strategic modification resulted in an observed increase in antileishmanial activity.

Quantitative Data

Currently, publicly available, detailed quantitative data specifically for **Antileishmanial agent-29** (Compound 110) is limited in the primary literature. The table below summarizes the available information.

Parameter	Value	Species/Assay	Reference
In vivo dose	40, 60 mg/kg	Mice	^[1]
Route of Administration	Oral (p.o.)	Mice	^[1]
Treatment Duration	10 days	Mice	^[1]

Further research is required to fully characterize the potency, selectivity, and pharmacokinetic profile of this compound.

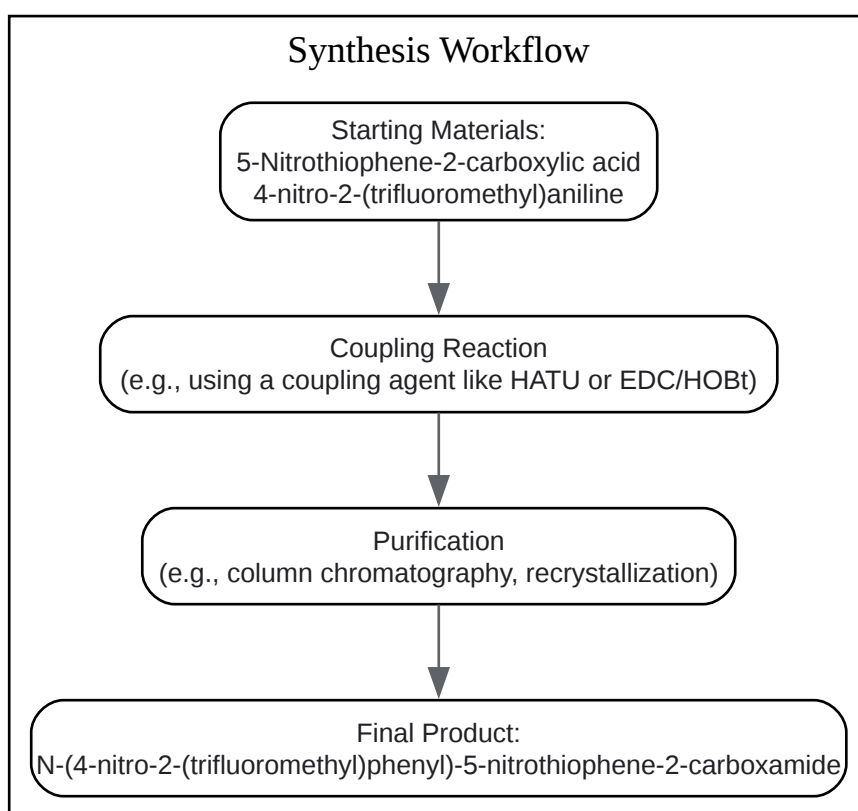
Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Antileishmanial agent-29** are not yet fully disclosed in publicly accessible peer-reviewed literature. However,

general methodologies for the synthesis and testing of similar 5-nitrothiophene-2-carboxamide derivatives can be referenced to provide a foundational understanding of the required experimental workflows.

General Synthesis of 5-Nitrothiophene-2-carboxamides

The synthesis of N-substituted-5-nitrothiophene-2-carboxamides typically involves the coupling of 5-nitrothiophene-2-carboxylic acid with a corresponding substituted aniline.

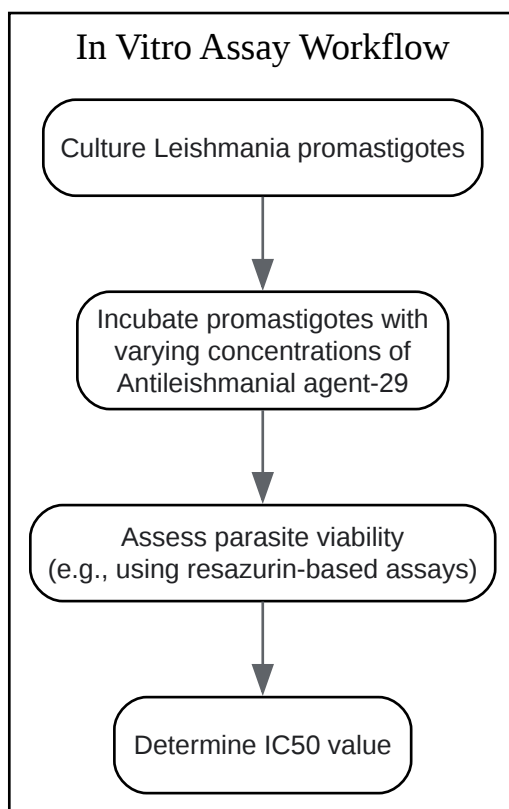


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Caption: General workflow for the synthesis of **Antileishmanial agent-29**.

In Vitro Antileishmanial Activity Assay (General Protocol)

The following outlines a general protocol for assessing the in vitro activity of compounds against Leishmania parasites, based on common practices for this class of compounds.

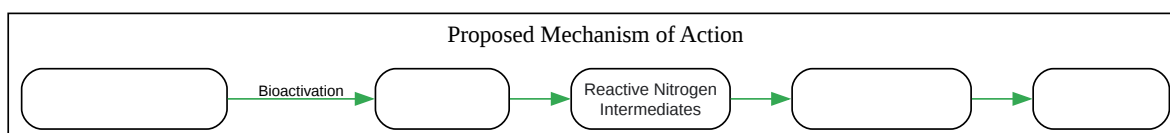


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Caption: Workflow for determining in vitro antileishmanial activity.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for **Antileishmanial agent-29** has not been fully elucidated. However, for the broader class of nitro-heterocyclic compounds, it is hypothesized that their activity is dependent on the reduction of the nitro group by parasitic nitroreductases. This bioactivation process can lead to the formation of reactive nitrogen species that induce cellular damage and parasite death.



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Caption: Proposed bioactivation pathway for nitro-heterocyclic antileishmanial agents.

This technical guide serves as a foundational resource on **Antileishmanial agent-29** (Compound 110). Further peer-reviewed publications are anticipated to provide more detailed insights into its pharmacological profile and therapeutic potential.

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